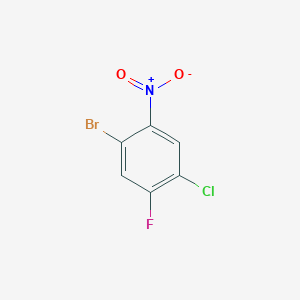

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

Beschreibung

Significance of Halogenation and Nitration in Aromatic Systems

Halogenation and nitration are cornerstone reactions in electrophilic aromatic substitution. fiveable.mebyjus.com Halogenation involves the substitution of a hydrogen atom on an aromatic ring with a halogen (fluorine, chlorine, bromine, or iodine). libretexts.org While halogens are electron-withdrawing through inductive effects, they are unique in that they direct incoming electrophiles to the ortho and para positions due to their ability to donate electron density through resonance. organicchemistrytutor.comlibretexts.org This dual-nature makes them crucial for controlling the regiochemistry of subsequent reactions.

Nitration introduces the nitro group (–NO₂), one of the most powerful electron-withdrawing groups, onto the aromatic ring. numberanalytics.comwikipedia.org This is typically achieved using a mixture of nitric acid and sulfuric acid. organicchemistrytutor.com The nitro group strongly deactivates the ring towards further electrophilic substitution, directing incoming groups to the meta position. nih.govnumberanalytics.comvedantu.com Conversely, its strong electron-withdrawing nature facilitates nucleophilic aromatic substitution, a reaction that is difficult on unsubstituted benzene (B151609). wikipedia.org Furthermore, the nitro group is a versatile synthetic intermediate, most notably for its ability to be reduced to an amino group (–NH₂), which opens up a vast range of further functionalization possibilities. numberanalytics.comlibretexts.org

Contextualizing 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene within Multifunctionalized Arenes

This compound is a prime example of a multifunctionalized or polysubstituted arene, a class of compounds featuring multiple substituents on a central aromatic core. rsc.org With three distinct halogen atoms and a nitro group, this molecule is a highly valuable intermediate in organic synthesis. bldpharm.com Its structure is specifically designed to serve as a versatile building block for creating more complex molecules, particularly active pharmaceutical ingredients (APIs) and agrochemicals that require halogenated aromatic structures.

The specific arrangement of the bromo, chloro, fluoro, and nitro groups on the benzene ring is not arbitrary. Each substituent influences the reactivity of the others and dictates the positions available for further chemical modification. This allows chemists to perform selective reactions, such as cross-coupling, to build intricate molecular frameworks with a high degree of control. The presence of multiple, different halogens (Br, Cl, F) offers opportunities for site-selective cross-coupling reactions, a powerful strategy for functionalizing polyhalogenated arenes. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 960000-93-5 |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Molecular Weight | 254.44 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Bromo-5-chloro-4-fluoronitrobenzene |

| Computed XLogP3 | 3.6 |

This data is computationally generated by PubChem. nih.gov

Current Research Landscape and Emerging Trends for Highly Substituted Benzene Derivatives

The synthesis of highly substituted benzene derivatives is a central focus of modern organic chemistry. researchgate.net Research is driven by the demand for novel molecules in medicinal chemistry, materials science, and agrochemistry. rsc.orglongdom.org A key trend is the development of more efficient and sustainable synthetic methods that offer precise control over the substitution pattern.

Recent advances have moved beyond classical electrophilic substitution, focusing on powerful techniques like transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). nih.govorganic-chemistry.orgmdpi.com These methods allow for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. Another significant area is C-H bond activation or functionalization, which aims to directly convert the ubiquitous but inert C-H bonds on an aromatic ring into new functional groups. rutgers.edunumberanalytics.com This approach streamlines synthesis by reducing the need for pre-functionalized starting materials, thereby improving atom economy. numberanalytics.com

Furthermore, late-stage functionalization has emerged as a critical strategy, particularly in drug discovery. acs.orgnih.govchemrxiv.org This involves introducing key functional groups onto a complex, pre-existing molecular scaffold in the final steps of a synthesis. Compounds like this compound are ideal substrates for these advanced strategies, providing a robust platform for the rapid diversification and creation of new chemical entities. chemrxiv.orgresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-bromo-4-chloro-5-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPDXAYILRNZRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80679531 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

960000-93-5 | |

| Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 Bromo 4 Chloro 5 Fluoro 2 Nitrobenzene

Precursor-Based Synthetic Routes

Synthesis from Related Halogenated Nitrobenzenes

This approach involves starting with a nitrobenzene (B124822) derivative that already contains some of the required halogen substituents and then introducing the remaining halogens. The success of these routes depends on the directing effects of the existing groups on the aromatic ring, which dictate the position of the incoming electrophile.

A plausible synthetic route to 1-bromo-4-chloro-5-fluoro-2-nitrobenzene is the electrophilic bromination of a suitable chloro-fluoronitrobenzene precursor, such as 4-chloro-3-fluoro-1-nitrobenzene. In this reaction, the directing effects of the substituents are crucial. The nitro group is a strong deactivator and meta-director, while the chloro and fluoro groups are deactivators but ortho-, para-directors. The bromine electrophile would be directed to the positions activated by the halogens and not overly deactivated by the nitro group. The position ortho to the fluorine and meta to both the chlorine and nitro groups would be a potential site for bromination.

A typical bromination procedure would involve treating the chloro-fluoronitrobenzene precursor with a brominating agent in the presence of a Lewis acid catalyst.

Table 1: Hypothetical Reaction Conditions for Bromination

| Parameter | Condition |

|---|---|

| Precursor | 4-Chloro-3-fluoro-1-nitrobenzene |

| Brominating Agent | Bromine (Br₂) or N-Bromosuccinimide (NBS) |

| Catalyst | Iron(III) bromide (FeBr₃) or Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane (B109758), Carbon disulfide, or Acetic acid |

| Temperature | 0 °C to room temperature |

Alternatively, the target compound could be synthesized by chlorinating a bromo-fluoronitrobenzene precursor, for instance, 1-bromo-5-fluoro-2-nitrobenzene. In this scenario, the bromine and fluorine atoms (ortho-, para-directors) and the nitro group (meta-director) would control the regioselectivity of the chlorination. The position para to the bromine atom and meta to the nitro group is a likely site for the introduction of the chlorine atom.

The reaction would be carried out using a chlorinating agent and a Lewis acid catalyst to generate the chlorine electrophile.

Table 2: Hypothetical Reaction Conditions for Chlorination

| Parameter | Condition |

|---|---|

| Precursor | 1-Bromo-5-fluoro-2-nitrobenzene |

| Chlorinating Agent | Chlorine (Cl₂) or N-Chlorosuccinimide (NCS) |

| Catalyst | Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane or Carbon tetrachloride |

| Temperature | 0 °C to room temperature |

The introduction of the fluorine atom can be more challenging than bromination or chlorination. Direct electrophilic fluorination is often aggressive and lacks selectivity. A more common method is nucleophilic aromatic substitution (SNAr), specifically a halogen exchange (Halex) reaction. This route would start with a precursor like 1-bromo-4,5-dichloro-2-nitrobenzene. The nitro group strongly activates the ring for nucleophilic attack, particularly at the ortho and para positions. The chlorine atom at the 5-position is ortho to the nitro group, making it susceptible to displacement by a fluoride (B91410) ion.

This reaction is typically performed at elevated temperatures using a fluoride salt as the nucleophile.

Table 3: Hypothetical Reaction Conditions for Fluorination (Halex Reaction)

| Parameter | Condition |

|---|---|

| Precursor | 1-Bromo-4,5-dichloro-2-nitrobenzene |

| Fluorinating Agent | Potassium fluoride (KF) or Cesium fluoride (CsF) |

| Solvent | Aprotic polar solvents (e.g., Sulfolane, DMSO, DMF) |

| Temperature | 180-250 °C |

| Additives | Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) may be used |

Nitration of Halogenated Benzenes for Target Compound Formation

One of the most direct and documented routes for the synthesis of this compound is the nitration of a trihalogenated benzene (B151609) precursor. chemicalbook.com This approach involves the electrophilic substitution of a hydrogen atom with a nitro group on the 1-bromo-4-chloro-5-fluorobenzene ring. The regioselectivity of the nitration is determined by the combined directing effects of the three halogen substituents.

Detailed research findings have demonstrated a specific method for this transformation. chemicalbook.com The reaction employs a nitrating system of ammonium nitrate (B79036) with trifluoroacetic anhydride (B1165640) in dichloromethane. chemicalbook.com

Table 4: Research Findings for the Nitration of 4-Bromo-1-chloro-2-fluorobenzene (B1271914)

| Parameter | Details | Reference |

|---|---|---|

| Precursor | 4-Bromo-1-chloro-2-fluorobenzene | chemicalbook.com |

| Reagents | Ammonium nitrate, Trifluoroacetic anhydride | chemicalbook.com |

| Solvent | Dichloromethane (DCM) | chemicalbook.com |

| Temperature | 0 °C initially, then raised to room temperature | chemicalbook.com |

| Reaction Time | 2 hours | chemicalbook.com |

| Workup | Quenched with saturated sodium bicarbonate solution | chemicalbook.com |

| Purification | Silica (B1680970) gel column chromatography | chemicalbook.com |

| Yield | 36% | chemicalbook.com |

This method provides a direct pathway to the target compound, although the yield is moderate. chemicalbook.com The conditions are relatively mild compared to traditional mixed acid (HNO₃/H₂SO₄) nitrations, which can sometimes lead to side reactions with highly halogenated, deactivated rings.

Diazotization and Halogenation Reactions in the Synthesis of this compound

An alternative strategy involves the use of diazotization-halogenation sequences, famously known as the Sandmeyer reaction. wikipedia.org This multi-step process typically begins with an aniline (B41778) derivative, which is converted into a diazonium salt. The diazonium group is an excellent leaving group and can be subsequently replaced by a variety of substituents, including halogens.

To synthesize this compound, one could envision a route starting from an appropriately substituted aniline, such as 4-bromo-5-fluoro-2-nitroaniline. The synthesis would proceed via the following steps:

Diazotization : The aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Sandmeyer Reaction : The diazonium salt solution is then treated with a copper(I) chloride (CuCl) solution to replace the diazonium group with a chlorine atom. nih.govscribd.com

This pathway allows for the specific placement of the chloro group, as the position is dictated by the starting aniline.

Table 5: Hypothetical Reaction Scheme via Diazotization

| Step | Reaction | Reagents |

|---|---|---|

| 1 | Formation of Diazonium Salt | Precursor: 4-Bromo-5-fluoro-2-nitroaniline; Reagents: NaNO₂, HCl (aq) |

| 2 | Chloro-de-diazoniation | Intermediate: 4-Bromo-5-fluoro-2-nitrobenzenediazonium chloride; Reagents: Copper(I) chloride (CuCl) |

This methodology is a cornerstone of aromatic chemistry because it enables substitution patterns that are not accessible through direct electrophilic substitution. wikipedia.orgorganic-chemistry.org

Advanced Synthetic Strategies

The reactivity of this compound is dictated by the electronic effects of its substituents: the strongly electron-withdrawing nitro group and the three different halogen atoms. This unique substitution pattern allows for selective chemical transformations, enabling chemists to precisely control the construction of intricate molecular frameworks. Advanced synthetic approaches leverage this inherent reactivity to forge new carbon-carbon and carbon-heteroatom bonds.

Transition-Metal-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for forming carbon-carbon bonds. researchgate.net For substrates like this compound, the differential reactivity of the carbon-halogen bonds is key to achieving selectivity. The generally accepted order of reactivity for aryl halides in these reactions is C-I > C-Br > C-Cl, a trend governed by the bond dissociation energies. libretexts.org Consequently, the carbon-bromine bond is the most probable site for oxidative addition to a palladium(0) catalyst, allowing for selective functionalization.

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, and the Sonogashira coupling, which involves a terminal alkyne, are prominent examples of such transformations. libretexts.orgorganic-chemistry.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org In the case of polyhalogenated nitrobenzenes, the reaction can proceed with high selectivity. For instance, studies on the analogous compound 4-bromo-1-fluoro-2-nitrobenzene (B1272216) show that the Sonogashira reaction with 2-fluoronitrobenzene predominantly results in the displacement of the bromo group. ottokemi.com

By analogy, this compound is expected to react selectively at the C-Br bond, leaving the C-Cl and C-F bonds intact. This allows for the introduction of an alkynyl moiety at the position ortho to the fluorine atom and meta to the nitro group.

| Reactant A | Reactant B | Catalyst System | Predicted Major Product | Selectivity Principle |

|---|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Pd(PPh3)4, CuI, Amine Base (e.g., Et3N) | 1-(Alkynyl)-4-chloro-5-fluoro-2-nitrobenzene | Higher reactivity of C-Br bond over C-Cl and C-F bonds in palladium-catalyzed cross-coupling. libretexts.orgottokemi.com |

Several factors must be considered for successful and selective palladium-catalyzed cross-coupling reactions with polysubstituted substrates.

Catalyst and Ligand Choice : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the associated ligands is crucial. acs.org Ligands modulate the reactivity and stability of the palladium catalyst, influencing reaction rates and selectivity.

Reaction Conditions : Temperature, solvent, and the choice of base can significantly impact the outcome of the reaction. For example, the Heck reaction of 1-bromo-4-nitrobenzene (B128438) with styrene (B11656) showed excellent conversion rates when optimized for base (Na₂CO₃), solvent (DMA), and temperature (50 °C). researchgate.net

Substrate Reactivity : The inherent reactivity order of aryl halides (C-I > C-OTf > C-Br > C-Cl) is the primary determinant of regioselectivity in substrates with multiple different halogens. libretexts.org This allows for sequential cross-coupling reactions, where the most reactive site can be functionalized first under milder conditions, followed by reaction at a less reactive site under more forcing conditions.

Catalyst Loading : The amount of palladium catalyst used, often expressed in mol % or ppm, is a critical parameter. While early methods often used 1 mol % or more, modern catalysis aims to minimize loading to reduce costs and residual metal contamination in the final product. acs.org

| Factor | Consideration | Impact on this compound |

|---|---|---|

| Halogen Reactivity | The C-Br bond is significantly more reactive than the C-Cl or C-F bonds towards oxidative addition. | Enables selective functionalization at the C-1 position (bromine). libretexts.org |

| Ligand Selection | Phosphine ligands (e.g., PPh3) or N-heterocyclic carbenes (NHCs) can be used to tune catalyst activity. | Affects reaction efficiency and can prevent catalyst deactivation. |

| Base | A base is required in the transmetalation step of the Suzuki-Miyaura reaction. | The choice of base (e.g., K₂CO₃, Cs₂CO₃) can influence yield and reaction time. researchgate.net |

Nucleophilic Aromatic Substitution (SNAr) Reactions and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strongly electron-withdrawing substituents. libretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org The presence of the nitro group makes the aromatic ring of this compound highly electron-deficient and thus susceptible to attack by nucleophiles.

For an SNAr reaction to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.org This positioning allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electron-withdrawing group through resonance, thereby stabilizing it.

In this compound:

The nitro group at C-2 strongly activates the ring for nucleophilic attack.

The fluorine atom at C-5 is ortho to the nitro group.

The chlorine atom at C-4 is para to the nitro group.

The bromine atom at C-1 is meta to the nitro group and is therefore not activated towards SNAr.

Thus, nucleophilic attack will be directed to the positions bearing the fluorine and chlorine atoms.

With two activated positions (C-4 and C-5), the regioselectivity of an SNAr reaction is determined by two main factors: the degree of activation by the nitro group and the intrinsic leaving group ability of the halogen.

Activation : Both the ortho (C-5) and para (C-4) positions are strongly activated by the nitro group.

Leaving Group Ability : In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon to which it is attached more electrophilic and thus more susceptible to attack. The order of reactivity for halogens in activated systems is often F > Cl > Br > I.

For the closely related compound 1-bromo-5-chloro-3-fluoro-2-nitrobenzene, it is predicted that the fluorine atom, being ortho to the nitro group, is the most susceptible to substitution. This is attributed to the combination of its position relative to the activating group and its ability to facilitate nucleophilic attack. Applying this principle to this compound, the fluorine at C-5 is positioned ortho to the nitro group, while the chlorine at C-4 is para. Both are activated, but the greater electrophilicity of the C-F bond generally leads to preferential substitution of fluoride.

| Position | Halogen | Relation to Nitro Group | Activation Status | Predicted Reactivity | Predicted Major Product with Nucleophile (Nu-) |

|---|---|---|---|---|---|

| C-1 | Bromo | meta | Not Activated | Low | 1-Bromo-4-chloro-5-(Nu)-2-nitrobenzene libretexts.org |

| C-4 | Chloro | para | Activated | Moderate | |

| C-5 | Fluoro | ortho | Strongly Activated | High |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that minimize the use and generation of hazardous substances. In the context of the synthesis of this compound, several strategies can be envisaged to align the production with more environmentally benign practices. The documented synthesis utilizes dichloromethane, a solvent that raises environmental and health concerns. chemicalbook.com A primary focus of green chemistry would be the substitution of such hazardous solvents with greener alternatives. Potential replacements could include ionic liquids or solvent-free (neat) reaction conditions, which have been explored for other nitration reactions to reduce volatile organic compound (VOC) emissions and simplify product isolation.

Another key aspect of green chemistry is the use of solid acid catalysts, such as zeolites or clays. These materials can replace corrosive and hazardous liquid acids like sulfuric acid, which are traditionally used in nitration reactions. Solid acids offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often lead to improved selectivity, thereby reducing the formation of unwanted byproducts. While specific studies on the use of solid acids for the synthesis of this compound are not extensively documented, their successful application in the nitration of other halogenated benzenes suggests their potential utility.

Furthermore, exploring alternative nitrating agents that are less hazardous and generate benign byproducts is a cornerstone of green synthesis. The use of dinitrogen pentoxide (N₂O₅) in conjunction with a solid acid catalyst, or employing phase-transfer catalysis to facilitate the reaction in a biphasic system, could offer greener routes by minimizing acid waste and improving reaction efficiency. nih.govbohrium.com

Reaction Optimization and Yield Enhancement

Optimizing the synthesis of this compound to enhance the reported 36% yield is a critical objective for practical applications. chemicalbook.com This involves a systematic investigation of various reaction parameters to improve the efficiency and selectivity of the nitration process.

Catalyst Selection and Ligand Design

While the reported synthesis of this compound does not employ a catalyst, the introduction of a suitable catalytic system is a promising avenue for yield enhancement. chemicalbook.com For the nitration of halogenated aromatic compounds, the choice of catalyst is crucial in activating the nitrating agent and influencing the regioselectivity of the reaction.

Lewis acids or solid acid catalysts could potentially be employed to increase the electrophilicity of the nitrating agent. For instance, metal triflates or supported catalysts could facilitate the formation of the nitronium ion under milder conditions, potentially leading to higher yields and reduced side reactions.

In the broader context of reactions involving halogenated aromatics, palladium-based catalysts with specifically designed ligands are often used, for example, in hydrogenation reactions. researchgate.net While not directly applicable to nitration, this highlights the principle of tailoring catalyst-ligand complexes to control reactivity and selectivity. For the nitration of 1-bromo-4-chloro-5-fluorobenzene, the design of a catalyst would need to consider the electronic properties of the substituted ring to promote the desired regioselective nitration.

Solvent Effects and Reaction Medium Engineering

The choice of solvent can significantly impact the rate and selectivity of electrophilic aromatic substitution reactions. The polarity of the solvent can influence the stability of the reaction intermediates, particularly the Wheland intermediate (arenium ion), and thus affect the activation energy of the reaction.

In the synthesis of this compound, the use of dichloromethane (DCM) is reported. chemicalbook.com A systematic study of other solvents with varying dielectric constants could reveal an optimal medium for the reaction. For instance, more polar aprotic solvents might stabilize the charged intermediates, potentially accelerating the reaction. Conversely, non-polar solvents might favor a different regioselectivity.

Temperature and Pressure Parameters in Synthetic Control

Temperature is a critical parameter in controlling the outcome of nitration reactions. The electrophilic nitration of aromatic compounds is typically an exothermic process. Therefore, careful temperature control is necessary to prevent overheating, which can lead to the formation of undesired byproducts, including dinitrated or oxidized species. The reported synthesis of this compound involves an initial cooling phase at 0°C, followed by reaction at room temperature. chemicalbook.com

A detailed study of the temperature profile could lead to significant yield improvement. For instance, maintaining a consistently low temperature throughout the reaction might enhance the selectivity towards the desired mononitrated product. Conversely, a carefully controlled increase in temperature at a specific stage of the reaction could be necessary to drive the reaction to completion.

While atmospheric pressure is typically sufficient for most nitration reactions, the application of elevated pressure could be explored as a means to influence the reaction kinetics. Increased pressure can enhance the concentration of gaseous reactants, if any are used, and can also influence the transition state of the reaction, potentially altering the reaction rate and selectivity. However, for the liquid-phase nitration of 1-bromo-4-chloro-5-fluorobenzene, the effect of pressure is generally expected to be less pronounced than that of temperature and solvent choice.

Interactive Data Table: Synthesis Parameters for this compound

| Parameter | Reported Condition chemicalbook.com | Potential Optimization Strategies |

| Starting Material | 4-Bromo-1-chloro-2-fluorobenzene | - |

| Nitrating Agent | Ammonium nitrate / Trifluoroacetic anhydride | Explore alternative nitrating agents (e.g., N₂O₅, nitric acid with solid acid catalyst) |

| Catalyst | None | Introduce Lewis acid or solid acid catalysts |

| Solvent | Dichloromethane (DCM) | Screen greener solvents (e.g., ionic liquids) or solvent-free conditions |

| Temperature | 0°C to Room Temperature | Systematic study of temperature profile to optimize selectivity and conversion |

| Pressure | Atmospheric | Investigate the effect of elevated pressure on reaction kinetics |

| Yield | 36% | Enhance yield through optimization of all parameters |

Mechanistic Investigations of Reactions Involving 1 Bromo 4 Chloro 5 Fluoro 2 Nitrobenzene

Electrophilic Aromatic Substitution (EAS) Reactivity Profiles

Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. The facility and regioselectivity of such reactions are profoundly influenced by the substituents already present on the ring. In the case of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene, the benzene (B151609) nucleus is heavily substituted with deactivating groups.

The nitro group (-NO₂) is a powerful deactivating group due to its strong electron-withdrawing nature, operating through both inductive and resonance effects. It pulls electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself. cognitoedu.org

Halogens (Br, Cl, F) are also deactivating groups because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. libretexts.org However, they are ortho-, para-directors because they can stabilize the arenium ion intermediate (the sigma complex) through resonance by donating a lone pair of electrons. libretexts.orgyoutube.com

In this compound, all substituents are deactivating, making the ring significantly less reactive towards electrophiles than benzene itself. Any electrophilic substitution would require harsh reaction conditions. The directing effects of the substituents are in conflict. The nitro group at C2 directs incoming electrophiles to C4 and C6 (meta positions). However, these positions are already substituted. The bromine at C1 directs to C2 (occupied), C4 (occupied), and C6. The chlorine at C4 directs to C1 (occupied), C3, and C5 (occupied). The fluorine at C5 directs to C2 (occupied), C4 (occupied), and C6.

The only available position for substitution is C3. This position is meta to the nitro group, which is a favorable directing effect from the strongest deactivating group. It is ortho to the chlorine at C4 and meta to the bromine at C1 and the fluorine at C5. The directing effects of the halogens are mixed for this position. Therefore, any further electrophilic substitution is expected to be very difficult and would likely occur at the C3 position if forced.

Nitration Mechanisms

The nitration of an aromatic compound typically involves the reaction with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.com The mechanism proceeds via the attack of the aromatic ring on the nitronium ion to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. youtube.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring.

For this compound, the introduction of a second nitro group would be an exceedingly challenging transformation due to the already electron-deficient nature of the ring. The existing nitro group strongly deactivates the ring towards further electrophilic attack. If the reaction were to proceed under forcing conditions, the nitronium ion would attack the C3 position, as it is the only available position and is meta to the existing nitro group.

Halogenation Mechanisms

Halogenation of aromatic rings, such as bromination or chlorination, typically requires a Lewis acid catalyst (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) to polarize the halogen molecule and generate a more potent electrophile. The mechanism is analogous to nitration, involving the formation of an arenium ion intermediate followed by deprotonation.

Similar to nitration, further halogenation of this compound would be a sluggish reaction. The strong deactivating effect of the nitro group and the three existing halogens would necessitate harsh reaction conditions. The regioselectivity would again be directed to the C3 position, guided by the meta-directing nitro group and the ortho-, para-directing halogens.

Nucleophilic Aromatic Substitution (SNAr) Mechanistic Details

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The presence of the strongly electron-withdrawing nitro group is crucial for the stabilization of the negatively charged intermediate, which is a key feature of the SNAr mechanism. wikipedia.org

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. libretexts.org In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. wikipedia.org In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. libretexts.org

Meisenheimer Complex Formation and Stability

In this compound, the nitro group at the C2 position can effectively stabilize the negative charge of a Meisenheimer complex formed by nucleophilic attack at the C1 (bearing Br) or C3 (if a hydrogen were to be displaced) positions through resonance. Attack at the C4 (bearing Cl) or C5 (bearing F) positions would also result in a stabilized Meisenheimer complex, as the negative charge can be delocalized onto the nitro group.

The relative stability of the Meisenheimer complexes formed at the different halogen-bearing carbons will influence the regioselectivity of the SNAr reaction.

| Position of Nucleophilic Attack | Leaving Group | Proximity to Nitro Group | Expected Relative Stability of Meisenheimer Complex |

|---|---|---|---|

| C1 | Br | ortho | High |

| C4 | Cl | para | High |

| C5 | F | meta | Moderate |

Leaving Group Tendencies of Halogens (Br, Cl, F) and Nitro Group

A surprising feature of SNAr reactions is the trend in leaving group ability for halogens, which is the reverse of that observed in SN1 and SN2 reactions. In SNAr, the typical order of leaving group tendency is F > Cl > Br > I. youtube.com This is because the rate-determining step is the formation of the Meisenheimer complex, not the departure of the leaving group. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

In this compound, considering only the intrinsic leaving group ability in an SNAr context, fluorine would be the best leaving group, followed by chlorine and then bromine. However, the position of the halogen relative to the activating nitro group is also a critical factor. The halogens at C1 (Br) and C4 (Cl) are ortho and para to the nitro group, respectively, and are therefore more activated towards nucleophilic attack than the fluorine at C5, which is meta to the nitro group.

The nitro group itself is generally a poor leaving group in SNAr reactions, although its displacement is not impossible under certain conditions, particularly with very strong nucleophiles or in specific heterocyclic systems.

| Leaving Group | Position | Activation by Nitro Group | Intrinsic Leaving Group Ability (SNAr) | Predicted Overall Reactivity |

|---|---|---|---|---|

| F | C5 | meta (less activated) | High | Moderate |

| Cl | C4 | para (highly activated) | Moderate | High |

| Br | C1 | ortho (highly activated) | Low | Moderate to High |

Based on a combination of activation by the nitro group and intrinsic leaving group ability, the chlorine atom at the C4 position is arguably the most likely to be displaced in an SNAr reaction.

Influence of Steric and Electronic Effects on Reaction Kinetics

The kinetics of SNAr reactions are sensitive to both steric and electronic effects.

Steric Effects: Steric hindrance can play a role in determining the site of nucleophilic attack. The bromine atom is the largest of the three halogens, and its position at C1, adjacent to the bulky nitro group at C2, could sterically hinder the approach of a nucleophile to the C1 position. In contrast, the C4 position, bearing a smaller chlorine atom, is less sterically encumbered. The C5 position with the small fluorine atom is also relatively accessible. Therefore, steric factors would also favor nucleophilic attack at the C4 position over the C1 position.

| Position | Electronic Effect (Activation by -NO₂) | Steric Hindrance | Implication for Reaction Kinetics |

|---|---|---|---|

| C1 (Br) | Strong (ortho) | High (adjacent to -NO₂) | Rate may be retarded by steric effects despite strong electronic activation. |

| C4 (Cl) | Strong (para) | Low | Favorable kinetics due to strong electronic activation and low steric hindrance. |

| C5 (F) | Weak (meta) | Low | Rate is likely to be slower due to weaker electronic activation. |

Radical Mechanisms and Photochemical Transformations

The presence of a nitro group and halogen atoms on the benzene ring makes this compound susceptible to radical reactions and photochemical transformations. These processes often involve high-energy intermediates and can lead to a diverse array of products.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental step in many radical reactions. In the context of this compound, an SET process would typically involve the transfer of an electron to the molecule, forming a radical anion. The highly electron-withdrawing nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the molecule a good electron acceptor.

Table 1: Theoretical Redox Potentials for Related Nitroaromatic Compounds

| Compound | Reduction Potential (V vs. SHE) |

| Nitrobenzene (B124822) | -0.45 |

| 1-Chloro-4-nitrobenzene | -0.40 |

| 1-Bromo-4-nitrobenzene (B128438) | -0.38 |

| 1-Fluoro-4-nitrobenzene | -0.42 |

Note: These are representative values and can vary with solvent and experimental conditions. Data for this compound is not available and would require specific computational or experimental determination.

Photodegradation Pathways

The absorption of ultraviolet (UV) light by this compound can lead to its electronic excitation, initiating photochemical reactions. The primary photochemical process is often the homolytic cleavage of a carbon-halogen bond, with the C-Br bond being the most likely to break due to its lower bond dissociation energy compared to C-Cl and C-F bonds.

This bond cleavage would generate an aryl radical and a bromine radical. The aryl radical is highly reactive and can abstract a hydrogen atom from the solvent or other organic molecules, leading to the formation of 4-chloro-5-fluoro-2-nitrophenyl radical. Alternatively, it can participate in other radical reactions. The nitro group can also be involved in photochemical processes, such as photoreduction in the presence of a suitable hydrogen donor.

The photodegradation of halogenated aromatic compounds in the environment is a significant area of research. The pathways and products of photodegradation are highly dependent on the specific conditions, including the wavelength of light, the presence of oxygen, and the solvent.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies are essential for a quantitative understanding of reaction mechanisms, providing information on reaction rates, energy barriers, and the relative stability of reactants, intermediates, and products.

Reaction Rate Determination

The determination of reaction rates for processes involving this compound would likely focus on nucleophilic aromatic substitution (SNA) reactions, where the electron-withdrawing nitro group strongly activates the ring towards attack by nucleophiles. The rate of such reactions is influenced by the nature of the nucleophile, the leaving group, and the solvent.

The relative reactivity of the different halogen atoms as leaving groups in SNA reactions generally follows the order F > Cl > Br > I for activated aromatic systems. However, this can be influenced by the specific nucleophile and reaction conditions. For this compound, kinetic studies would be necessary to determine the preferential site of substitution.

Table 2: Illustrative Relative Rate Constants for Nucleophilic Aromatic Substitution of Halogenated Nitrobenzenes

| Substrate | Nucleophile | Relative Rate Constant |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | 3300 |

| 1-Chloro-2,4-dinitrobenzene | Piperidine | 100 |

| 1-Bromo-2,4-dinitrobenzene | Piperidine | 75 |

Note: This table provides a general trend for a related system and is not specific to this compound.

Activation Energy Profiling

The activation energy (Ea) is the minimum energy required for a reaction to occur. An activation energy profile maps the energy of the system as it progresses from reactants to products, passing through a transition state. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) could be employed to model the reaction pathways and calculate the activation energies for various steps.

For an SNA reaction, the activation energy would be associated with the formation of the Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the activation energy, is influenced by the ability of the nitro group and other substituents to delocalize the negative charge.

Equilibrium Considerations

Thermodynamic considerations determine the position of equilibrium for a reversible reaction. For reactions involving this compound, the Gibbs free energy change (ΔG) will indicate whether the formation of products is favored. This can be calculated from the enthalpy change (ΔH) and entropy change (ΔS) of the reaction.

In the context of SET processes, the equilibrium between the neutral molecule and its radical anion is determined by the reduction potential of the compound and the oxidizing/reducing strength of the surrounding medium. For photodegradation reactions, which are often irreversible, equilibrium considerations are less relevant, and the focus is on the quantum yield of the process.

Advanced Analytical Techniques for Characterization and Reaction Monitoring

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure and electronic properties of 1-bromo-4-chloro-5-fluoro-2-nitrobenzene.

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic region of the spectrum is of particular interest. Experimental data shows signals at δ 8.46 (d, J = 6.9 Hz, 1H) and 8.18 (d, J = 8.8 Hz, 1H), confirming the presence of two distinct protons on the benzene (B151609) ring. chemicalbook.com The splitting patterns (doublets) and coupling constants (J) provide insights into the spatial relationship between these protons.

¹³C NMR: Carbon-13 NMR spectroscopy probes the carbon framework of the molecule. While specific experimental data for this compound is not readily available in public literature, the spectrum is expected to show six distinct signals in the aromatic region (typically between 110-160 ppm), corresponding to the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the attached substituents (bromo, chloro, fluoro, and nitro groups).

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would be expected to show a single resonance, the chemical shift of which would be characteristic of the electronic environment of the fluorine atom on the aromatic ring. Specific experimental data for this compound is not widely published.

Table 1: Summary of Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Available Experimental Data (ppm) |

|---|---|---|

| ¹H | 7.0 - 9.0 | 8.46 (d, J = 6.9 Hz), 8.18 (d, J = 8.8 Hz) chemicalbook.com |

| ¹³C | 110 - 160 | Data not available |

| ¹⁹F | -100 to -150 (relative to CFCl₃) | Data not available |

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. Key expected vibrations include:

C-NO₂ stretching: Asymmetric and symmetric stretching vibrations of the nitro group, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹.

C-Halogen stretching: The C-F, C-Cl, and C-Br stretching vibrations are expected in the fingerprint region (below 1400 cm⁻¹). Specifically, C-F stretches are typically in the 1000-1400 cm⁻¹ range, C-Cl in the 600-800 cm⁻¹ range, and C-Br in the 500-600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations and the symmetric stretching of the nitro group are expected to give rise to strong signals in the Raman spectrum.

While specific experimental spectra for this compound are not readily found in the literature, the analysis of related compounds confirms these general expectations.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| Aromatic C-H | Stretch | > 3000 |

| C-F | Stretch | 1000 - 1400 |

| C-Cl | Stretch | 600 - 800 |

| C-Br | Stretch | 500 - 600 |

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.

For this compound (molecular weight: 254.44 g/mol ), the mass spectrum would be expected to show a molecular ion peak cluster. nih.gov The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate 3:1 abundance ratio) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent fragmentation of the aromatic ring. The fragmentation would also likely involve the loss of halogen atoms. While a specific mass spectrum for this compound is not publicly available, the theoretical isotopic distribution can be predicted.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and can be used for quantitative analysis. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region due to π → π* and n → π* electronic transitions of the nitro group and the benzene ring. The exact position and intensity of these absorption maxima (λ_max) for this compound have not been reported in detail, but they are expected to be in the range of 250-400 nm. This technique is particularly useful for determining the concentration of the compound in solution, following Beer-Lambert's law.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

High-performance liquid chromatography is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would be suitable.

Stationary Phase: A nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is typically used.

Mobile Phase: A polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be employed. The composition of the mobile phase can be optimized to achieve the desired separation.

Detection: A UV detector set at one of the compound's absorption maxima would be appropriate for detection and quantification.

While specific, detailed HPLC methods for this compound are not extensively published, general methods for the analysis of halogenated nitroaromatic compounds are well-established and could be adapted for this specific molecule. cdc.gov

Table 3: General HPLC Conditions for Analysis of Halogenated Nitroaromatic Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at 254 nm or other λ_max |

| Injection Volume | 5 - 20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for assessing the purity of "this compound" and identifying potential volatile byproducts from its synthesis. The coupling of gas chromatography's high-resolution separation capabilities with the definitive identification power of mass spectrometry allows for a detailed chemical profile of the sample.

In a typical GC-MS analysis, the sample is vaporized and introduced into a long, thin capillary column. The separation of components is achieved based on their differential partitioning between the stationary phase coating the column and the mobile gas phase. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its preliminary identification.

Upon elution from the GC column, the separated components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, while the fragmentation pattern provides invaluable structural information. For "this compound," the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) would result in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens, aiding in their unambiguous identification. docbrown.info

Potential volatile byproducts in the synthesis of "this compound" could include isomers with different halogen substitution patterns, incompletely nitrated precursors, or dehalogenated species. GC-MS can effectively separate and identify these impurities, even at trace levels.

Table 1: Representative GC-MS Data for Purity Analysis of a Halogenated Nitrobenzene (B124822) Sample

| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Purity (%) |

| Isomer 1 | 12.5 | 253, 207, 172, 127 | 1.2 |

| This compound | 14.2 | 255, 209, 174, 129 | 98.5 |

| Dihalogenated Precursor | 10.8 | 191, 145, 110 | 0.3 |

Note: The data presented in this table is hypothetical and serves as an illustrative example of typical GC-MS results for a compound of this nature.

Advanced Separation Techniques for Product Isolation

The isolation and purification of "this compound" from a crude reaction mixture often requires advanced separation techniques that can handle complex matrices and resolve closely related isomers. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose. cdc.govchromforum.org

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of moderately polar to nonpolar compounds like halogenated nitrobenzenes. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. sielc.com

The separation of isomers of halogenated aromatic compounds can be particularly challenging. chromforum.org The choice of the stationary phase, mobile phase composition, and other chromatographic parameters such as temperature and flow rate are critical for achieving optimal resolution. For instance, phenyl-based stationary phases can offer alternative selectivity for aromatic compounds through π-π interactions. chromforum.org

Table 2: Illustrative HPLC Method Parameters for the Purification of "this compound"

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

Note: This table provides a representative example of HPLC conditions and is not based on specific experimental data for the target compound.

Crystallographic Analysis

Crystallographic analysis provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. This is crucial for confirming the molecular structure of "this compound" and understanding the intermolecular forces that govern its crystal packing.

X-ray Diffraction (XRD) for Solid-State Structure and Molecular Packing

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise atomic arrangement within a crystalline solid. mdpi.commdpi.com By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to deduce the electron density distribution and, consequently, the positions of all atoms in the unit cell.

The data obtained from a single-crystal XRD experiment includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the atomic coordinates of each atom. This information allows for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and torsion angles. For "this compound," XRD would confirm the substitution pattern on the benzene ring and the conformation of the nitro group relative to the aromatic plane.

Furthermore, XRD reveals how the molecules are arranged in the crystal lattice, a phenomenon known as molecular packing. researchgate.net This packing is governed by a delicate balance of intermolecular forces, including van der Waals interactions, dipole-dipole interactions, and potentially weaker interactions such as halogen bonds and π-π stacking. researchgate.net

Table 3: Hypothetical Crystallographic Data for a Halogenated Nitrobenzene

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.3 |

| Volume (ų) | 975.6 |

| Z | 4 |

Note: This table presents plausible crystallographic data for a molecule of this type and is for illustrative purposes only.

Crystal Engineering Principles Applied to Halogenated Nitrobenzenes

Crystal engineering is the design and synthesis of crystalline solids with desired properties based on an understanding of intermolecular interactions. ias.ac.in For halogenated nitrobenzenes, the interplay between the various functional groups dictates the supramolecular architecture of the crystal.

The nitro group is a strong electron-withdrawing group and can participate in C-H···O hydrogen bonds and other dipole-dipole interactions. The halogen atoms (bromine, chlorine, and fluorine) can also engage in a variety of non-covalent interactions. Halogen bonding, where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, is a significant directional interaction that can influence crystal packing. mdpi.com Fluorine, being highly electronegative, is generally a poor halogen bond donor but can participate in other interactions. rsc.org

The presence of multiple halogen atoms and a nitro group on the benzene ring of "this compound" leads to a complex electronic landscape. The molecular packing in the solid state will be a result of the optimization of various attractive and repulsive forces to achieve the most stable crystalline arrangement. π-π stacking interactions between the aromatic rings are also a common feature in the crystal structures of such compounds. researchgate.net A detailed analysis of the crystal structure would provide insights into which of these interactions are dominant in directing the self-assembly of the molecules in the solid state.

Theoretical and Computational Chemistry Studies of 1 Bromo 4 Chloro 5 Fluoro 2 Nitrobenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. For a polysubstituted benzene (B151609) derivative like 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene, these methods can provide invaluable insights into its properties.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the electronic structure of molecules. Its balance of accuracy and computational cost makes it well-suited for analyzing complex organic compounds. DFT calculations on halogenated nitrobenzenes are frequently used to predict their geometric parameters, vibrational frequencies, and electronic properties. globalresearchonline.net

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. For molecules containing heavy atoms like bromine and chlorine, as well as electronegative atoms like fluorine and oxygen, it is crucial to select a basis set that can adequately describe the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), are commonly employed as they include polarization and diffuse functions, which are important for describing anions and weak interactions. globalresearchonline.net

The choice of the exchange-correlation functional is also critical. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are widely used for their ability to provide reliable results for a broad range of chemical systems. nih.govresearchgate.net These functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in molecules like this compound.

Table 1: Commonly Used Basis Sets and Functionals in DFT Calculations for Halogenated Benzenes

| Category | Examples | Purpose |

| Basis Sets | 6-31G(d) | Basic calculations with polarization functions. |

| 6-31+G(d,p) | Includes diffuse functions for better description of lone pairs and anions. | |

| 6-311++G(d,p) | A larger basis set with more functions for higher accuracy. globalresearchonline.net | |

| Functionals | B3LYP | A popular hybrid functional with a good balance of accuracy and cost. nih.gov |

| PBE0 | Another hybrid functional often used for spectroscopic properties. | |

| M06-2X | A meta-hybrid functional that can perform well for non-covalent interactions. |

This table is interactive. You can sort and filter the data.

A fundamental step in any quantum chemical study is the optimization of the molecular geometry to find the lowest energy structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The presence of multiple substituents on the benzene ring can lead to steric hindrance and electronic repulsion, which may cause the nitro group to twist out of the plane of the ring. DFT calculations can accurately predict this and other structural parameters. globalresearchonline.net

Conformational analysis would also be important to identify the most stable arrangement of the substituents. While the benzene ring itself is rigid, the orientation of the nitro group can vary. By performing a series of constrained optimizations, a potential energy surface can be mapped out to identify the global minimum energy conformation.

Once the optimized geometry is obtained, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. globalresearchonline.net

The calculated vibrational frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. researchgate.net This correlation helps in the assignment of the observed spectral bands to specific molecular vibrations, such as C-H stretching, C=C ring stretching, C-N stretching, and the vibrations of the carbon-halogen bonds. rsc.org Theoretical calculations can aid in understanding how the different substituents influence the vibrational modes of the benzene ring. nih.gov

Table 2: Predicted Vibrational Modes for a Substituted Nitrobenzene (B124822)

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| NO₂ Asymmetric Stretch | 1550 - 1500 |

| NO₂ Symmetric Stretch | 1350 - 1300 |

| C-Cl Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

| C-F Stretch | 1250 - 1000 |

This table is interactive. You can sort and filter the data based on vibrational mode or wavenumber range.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

For even higher accuracy, particularly for electronic properties, ab initio methods can be employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while more computationally expensive than DFT, can provide benchmark results for the electronic structure. These methods are particularly useful for studying electron correlation effects, which can be significant in molecules with multiple lone pairs and pi-systems.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can be used to study the behavior of an ensemble of molecules over time. For this compound, MD simulations could be used to investigate its properties in the liquid phase or in solution.

To perform an MD simulation, a force field is required to describe the interactions between atoms. This force field can be parameterized using data from high-level quantum chemical calculations. Once a suitable force field is developed, MD simulations can be used to calculate properties such as density, viscosity, and diffusion coefficients. Furthermore, simulations could provide insights into how molecules of this compound interact with each other and with solvent molecules.

Conformational Landscapes and Dynamic Behavior

The conformational landscape of this compound is primarily dictated by the orientation of the nitro group relative to the benzene ring. For nitrobenzene itself, the planar conformation is the most stable, though the energy barrier for the rotation of the nitro group is relatively low. researchgate.net In substituted nitrobenzenes, steric hindrance and electronic effects from adjacent substituents can influence this rotational barrier and the equilibrium torsional angle.

In the case of this compound, the presence of a bromine atom ortho to the nitro group is expected to introduce significant steric strain. This would likely lead to a non-planar ground state conformation where the nitro group is twisted out of the plane of the benzene ring to minimize steric repulsion. The extent of this twist would be a balance between the steric hindrance and the loss of resonance stabilization that occurs when the nitro group is not coplanar with the ring.

The dynamic behavior of this molecule would be characterized by the vibrational modes of the benzene ring and its substituents, as well as the aforementioned low-energy torsional motion of the nitro group. Computational methods such as Density Functional Theory (DFT) could be employed to calculate the vibrational frequencies and to map the potential energy surface for the rotation of the nitro group, providing insights into the molecule's flexibility and the energy barriers between different conformations.

Table 1: Predicted Conformational Data for this compound (Illustrative) This table is illustrative and based on general principles of substituted nitrobenzenes, as specific computational studies for this molecule are not available.

| Parameter | Predicted Value | Method of Prediction |

|---|---|---|

| Dihedral Angle (C-C-N-O) | 15-30° | DFT Calculations on similar sterically hindered nitrobenzenes |

Intermolecular Interactions and Solvent Effects

The intermolecular interactions of this compound are expected to be complex, involving a combination of dipole-dipole interactions, dispersion forces, and potential halogen bonding. The nitro group imparts a significant dipole moment to the molecule, leading to strong electrostatic interactions. nih.gov Studies on nitrobenzene dimers have shown that slipped-parallel orientations are significantly stabilized by dispersion interactions. nih.gov

The presence of bromine, chlorine, and fluorine atoms introduces the possibility of halogen bonding, where these atoms act as electrophilic centers and interact with nucleophilic sites on adjacent molecules. The relative strength of these halogen bonds would depend on the specific orientation of the interacting molecules.

Solvent effects are anticipated to play a crucial role in the behavior of this compound. In polar solvents, the large dipole moment of the molecule would lead to strong solute-solvent interactions, which could influence its conformational preferences and reactivity. smf.mx Computational studies using implicit solvent models, such as the Polarizable Continuum Model (PCM), or explicit solvent simulations could provide a quantitative understanding of how the solvent environment affects the molecule's properties. sciencepublishinggroup.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. For nitroaromatic compounds, these models are often used to predict toxicity, mutagenicity, or reactivity. mdpi.comnih.gov

Computational Descriptors for Predicting Reactivity

A variety of computational descriptors can be calculated to predict the reactivity of this compound. These descriptors can be broadly categorized into electronic, steric, and thermodynamic parameters.

Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's susceptibility to electrophilic and nucleophilic attack. For nitroaromatic compounds, the low-lying LUMO is often localized on the nitro group and the aromatic ring, making them susceptible to reduction. mdpi.com

Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. Nitroaromatic compounds are generally strong electrophiles. researchgate.net

Mulliken and Natural Population Analysis (NPA) Charges: These provide information about the charge distribution within the molecule, highlighting potentially reactive sites.

Steric Descriptors:

Molecular Volume and Surface Area: These descriptors relate to the size and shape of the molecule, which can influence its ability to interact with other molecules or active sites of enzymes.

Ovality: This parameter provides a measure of the deviation of the molecular shape from a perfect sphere.

Thermodynamic Descriptors:

Heat of Formation: This provides information about the thermodynamic stability of the molecule.

Dipole Moment: As mentioned earlier, this is a key descriptor for understanding intermolecular interactions.

Table 2: Selected Computed Descriptors for this compound from PubChem

| Descriptor | Value | Source |

|---|---|---|

| XLogP3 | 3.6 | PubChem nih.gov |

| Molecular Weight | 254.44 g/mol | PubChem nih.gov |

| Polar Surface Area | 45.8 Ų | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

Correlation of Computational Data with Experimental Observations

A key aspect of computational chemistry is the ability to correlate calculated properties with experimentally observed data. For this compound, several such correlations could be explored, should experimental data become available.

Spectroscopic Properties: Calculated vibrational frequencies (IR and Raman) and electronic transition energies (UV-Vis) can be compared with experimental spectra to validate the computational model and aid in the interpretation of the experimental data. globalresearchonline.net

Reactivity: Computational descriptors such as HOMO/LUMO energies and electrophilicity can be correlated with experimental measures of reactivity, such as reaction rates or reduction potentials. For instance, the ease of electrochemical reduction of nitrobenzene derivatives has been shown to correlate with their LUMO energies. iiste.org

Thermodynamic Properties: Calculated heats of formation and sublimation energies can be compared with experimental values obtained from calorimetry.

Intermolecular Interactions: The strength of halogen bonding can be computationally estimated and, in some cases, correlated with experimental data from co-crystal structures or solution-phase thermodynamic measurements. acs.org

The development of robust QSAR/QSPR models relies on the availability of a sufficiently large and diverse dataset of compounds with known experimental properties. While no specific models for this compound have been reported, its inclusion in future studies on halogenated nitroaromatic compounds would be valuable for refining predictive models of their behavior and effects.

Applications and Derivatization in Advanced Chemical Synthesis

A Cornerstone in Complex Synthesis: The Role as a Key Intermediate

The strategic importance of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene lies in its capacity to serve as a foundational element for more elaborate chemical structures. The differential reactivity of its substituents allows for a stepwise and controlled introduction of molecular diversity, making it a valuable precursor for a wide array of complex organic compounds.

A Precursor for Intricate Organic Architectures

A Building Block for the Unconventional

In the quest for novel chemical entities with unique properties, this compound serves as a critical building block. Its distinct substitution pattern provides a scaffold that can be elaborated upon to generate previously unexplored molecular frameworks. The ability to selectively manipulate each of the substituent groups allows chemists to systematically modify the steric and electronic properties of the resulting molecules, a key aspect in the design of new materials and bioactive compounds. The compound's utility in research and development is significant, as it facilitates the exploration of new chemical reactions and synthetic pathways.

Enabling Pharmaceutical Innovation: Applications in Medicinal Chemistry

The structural attributes of this compound make it a particularly valuable asset in the field of pharmaceutical chemistry, where precise molecular design is paramount for achieving desired therapeutic effects.

A Key Component in the Synthesis of Active Pharmaceutical Ingredients (APIs)

This halogenated nitrobenzene (B124822) is a recognized intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). The presence of halogen atoms is a common feature in many modern drugs, as they can enhance properties such as metabolic stability, membrane permeability, and binding affinity to biological targets. The specific arrangement of bromo, chloro, and fluoro atoms in this precursor allows for the introduction of these halogens into the final API structure in a controlled manner. While the direct lineage from this compound to specific commercialized APIs is not always explicitly detailed in public literature, its role as a key intermediate for halogenated aromatic structures destined for pharmaceutical use is well-established.

Below is an interactive table detailing the properties of this compound, a key pharmaceutical intermediate.

| Property | Value |

| Molecular Formula | C₆H₂BrClFNO₂ |

| Molecular Weight | 254.44 g/mol |

| CAS Number | 960000-93-5 |

| Appearance | Crystalline solid |

| Solubility | Soluble in many organic solvents |

A Platform for Medicinal Chemistry Exploration: Potential Therapeutic Agents

The derivatization of this compound holds significant potential in medicinal chemistry research for the development of novel therapeutic agents. Although specific research on this compound's derivatives as sodium channel blockers or anti-inflammatory agents is not extensively published, the core structure is amenable to modifications that could lead to such activities. For instance, the synthesis of various substituted anilines via the reduction of the nitro group can serve as a starting point for building molecules with potential bioactivity. The strategic placement of halogens can influence the lipophilicity and electronic nature of the molecule, which are critical parameters for drug-receptor interactions.

Crafting Specificity: Development of Drug Candidates with Defined Halogenation Patterns

The precise arrangement of three different halogen atoms on the benzene (B151609) ring of this compound offers a unique advantage in the design of drug candidates with highly specific halogenation patterns. This specificity is crucial for optimizing the pharmacological profile of a potential drug. The differential reactivity of the C-Br, C-Cl, and C-F bonds to various reaction conditions, such as those found in metal-catalyzed cross-coupling reactions, allows for the selective introduction of other functional groups at specific positions. This controlled derivatization is a powerful tool for medicinal chemists aiming to fine-tune the properties of a lead compound to enhance its efficacy and reduce potential side effects. The development of agrochemicals also benefits from this unique halogenation pattern.

Applications in Agrochemical and Material Sciences

This compound is a versatile chemical intermediate with significant applications in the development of specialized molecules for agriculture and materials science. Its unique arrangement of halogen atoms and a nitro group on the benzene ring provides multiple reactive sites, making it a valuable building block in complex organic synthesis. myskinrecipes.com The specific halogenation pattern is instrumental in the creation of pesticides and herbicides. myskinrecipes.com

Synthesis of Agrochemicals (e.g., pesticides, herbicides)

The structural features of this compound make it a foundational component for the synthesis of modern agrochemicals. The presence and position of the bromo, chloro, and fluoro substituents can be leveraged to develop active ingredients for crop protection. myskinrecipes.comnbinno.com Halogenated aromatic compounds are crucial in the agrochemical industry, and this molecule serves as a key intermediate for creating more targeted and effective pesticides and herbicides. myskinrecipes.comnbinno.com

Research into related compounds suggests that agrochemicals derived from such precursors may function by interfering with essential biological processes in plants, such as photosynthesis. biosynth.com For instance, a structurally similar compound, 1-bromo-2-chloro-4-fluoro-5-nitrobenzene, has been identified as a herbicidal agent that inhibits plant growth by disrupting the activity of enzymes like phenylalanine ammonia (B1221849) lyase, which is involved in the production of vital plant phenylpropanoids. biosynth.com The strategic use of intermediates like this compound allows for the development of agrochemical solutions designed to be more selective and potentially more environmentally considerate. nbinno.com

Precursor for Dye and Pigment Manufacturing